molecular formula C9H12N6 B15069311 2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine

2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine

Cat. No.: B15069311
M. Wt: 204.23 g/mol
InChI Key: KNSFQRCCURIAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Chemical Reactions Analysis

Types of Reactions

2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. Reaction conditions often involve solvents like dioxane and methanol, with temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include various substituted naphthyridines, hydrazine derivatives, and other functionalized heterocycles .

Scientific Research Applications

2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique hydrazinyl functional groups at the 2 and 7 positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .

Properties

Molecular Formula

C9H12N6

Molecular Weight

204.23 g/mol

IUPAC Name

(7-hydrazinyl-4-methyl-1,8-naphthyridin-2-yl)hydrazine

InChI

InChI=1S/C9H12N6/c1-5-4-8(15-11)13-9-6(5)2-3-7(12-9)14-10/h2-4H,10-11H2,1H3,(H2,12,13,14,15)

InChI Key

KNSFQRCCURIAGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)NN)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.